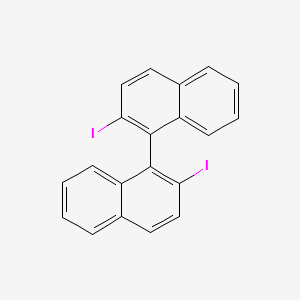

2,2'-diiodo-1,1'-binaphthalene

Description

The exact mass of the compound 1,1'-Binaphthalene, 2,2'-diiodo- is 505.90285 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-diiodo-1,1'-binaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-diiodo-1,1'-binaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12I2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSPPDFSBAVQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456422 | |

| Record name | 1,1'-Binaphthalene, 2,2'-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86688-07-5, 76905-80-1 | |

| Record name | (1S)-2,2′-Diiodo-1,1′-binaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86688-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Binaphthalene, 2,2'-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Nomenclature of a Privileged Chiral Scaffold: A Technical Guide to 2,2'-Diiodo-1,1'-binaphthyl

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the nomenclature, synthesis, and applications of the axially chiral compound 2,2'-diiodo-1,1'-binaphthyl. This guide emphasizes the scientific principles and practical considerations for utilizing this versatile building block in modern organic synthesis and catalysis.

Introduction: The Significance of the 1,1'-Binaphthyl Framework

The 1,1'-binaphthyl scaffold is a cornerstone in the field of asymmetric catalysis, owing to its unique structural feature of atropisomerism. This phenomenon arises from hindered rotation around the C1-C1' single bond connecting the two naphthalene rings, leading to the existence of stable, non-superimposable mirror-image enantiomers. These enantiomers, designated as (R) and (S), provide a rigid and well-defined chiral environment, making them invaluable as ligands or auxiliaries in a vast array of stereoselective transformations.[1][2] The parent compound, 1,1'-bi-2-naphthol (BINOL), is a prominent example and a frequent precursor for a multitude of functionalized binaphthyl derivatives.[3][4][5]

This guide focuses on a key derivative, 2,2'-diiodo-1,1'-binaphthyl, a versatile intermediate for the synthesis of more complex chiral ligands and materials.

Deciphering the Nomenclature: A Systematic Approach

Understanding the various naming conventions for 2,2'-diiodo-1,1'-binaphthyl is crucial for navigating the scientific literature and chemical databases.

Systematic and Common Names

The nomenclature of this compound is based on the parent structure, 1,1'-binaphthalene.[6] The numbers designate the position of substituents on the naphthalene rings, with the unprimed numbers referring to one ring and the primed numbers to the other.

| Nomenclature Type | Name | Explanation |

| Preferred IUPAC Name | 2,2'-diiodo-1,1'-binaphthalene | This is the most systematic name, clearly indicating two iodine atoms at the 2 and 2' positions of the 1,1'-binaphthalene core. |

| Common Name | 2,2'-diiodo-1,1'-binaphthyl | "Binaphthyl" is a widely accepted and frequently used alternative to "binaphthalene". |

| Alternative Name | 2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene | This name treats one naphthalene ring as a substituent on the other, which is less common but still accurate.[3] |

Chemical Identifiers

For unambiguous identification, the following identifiers are essential:

| Identifier | Value |

| CAS Number (Racemic) | 76905-80-1 |

| Molecular Formula | C₂₀H₁₂I₂ |

| Molecular Weight | 506.12 g/mol |

The Concept of Atropisomerism

The chirality of 2,2'-diiodo-1,1'-binaphthyl is not due to a stereocenter but to the hindered rotation around the C-C single bond connecting the two naphthalene rings. This axial chirality is a defining feature of the binaphthyl family.

Caption: Atropisomerism in 2,2'-diiodo-1,1'-binaphthyl.

Synthesis of 2,2'-Diiodo-1,1'-binaphthyl: A Practical Protocol

The most common and efficient route to 2,2'-diiodo-1,1'-binaphthyl involves the direct iodination of 1,1'-bi-2-naphthol (BINOL). This precursor is readily available in both racemic and enantiopure forms.

Synthesis of the Precursor: 1,1'-Bi-2-naphthol (BINOL)

Racemic BINOL is typically synthesized via the oxidative coupling of 2-naphthol using an oxidant like iron(III) chloride.[3][5] The mechanism involves the formation of a naphthoxy radical, which then dimerizes.

Caption: Oxidative coupling for racemic BINOL synthesis.

Enantiomerically pure BINOL can be obtained through resolution of the racemate, for example, by forming a crystalline inclusion compound with a chiral resolving agent like N-benzylcinchonidinium chloride.[3][7]

Iodination of BINOL: Experimental Protocol

The following protocol describes a general procedure for the synthesis of 2,2'-diiodo-1,1'-binaphthyl from BINOL. This method can be adapted for either the racemic or enantiopure starting material.

Materials:

-

1,1'-Bi-2-naphthol (BINOL)

-

Iodine (I₂)

-

Iodic acid (HIO₃) or another suitable oxidizing agent

-

Acetic acid (glacial)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1'-bi-2-naphthol in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add iodine (I₂) and a suitable oxidizing agent such as iodic acid. The oxidizing agent is necessary to generate the electrophilic iodine species in situ.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate. The disappearance of the brown iodine color indicates complete quenching.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 2,2'-diiodo-1,1'-binaphthyl as a solid.

Causality behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve both BINOL and the iodine reagents. It also facilitates the electrophilic iodination reaction.

-

Oxidizing Agent: The use of an oxidizing agent like iodic acid is crucial to convert molecular iodine (I₂) into a more potent electrophilic iodinating species (e.g., I⁺), which is required for the aromatic substitution on the electron-rich naphthol rings.

-

Sodium Thiosulfate Quench: This step is essential to remove any unreacted iodine, which can interfere with the workup and purification process.

-

Sodium Bicarbonate Wash: This neutralizes the acidic solvent (acetic acid), preventing it from co-extracting with the product and simplifying the purification.

Physicochemical Properties

The physical and chemical properties of 2,2'-diiodo-1,1'-binaphthyl are important for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | 164-166 °C (for the racemate) | - |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and aromatic solvents (e.g., toluene). Sparingly soluble in alkanes and alcohols. Insoluble in water. | - |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is complex due to the atropisomerism and the presence of multiple aromatic protons. The exact chemical shifts will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show 20 distinct signals for the aromatic carbons in the racemic mixture.

-

IR Spectroscopy: Characteristic peaks for C-I stretching and aromatic C-H and C=C vibrations would be expected.

Applications in Asymmetric Catalysis

The primary utility of 2,2'-diiodo-1,1'-binaphthyl lies in its role as a precursor to a wide range of chiral ligands. The iodine atoms at the 2 and 2' positions are excellent leaving groups for various cross-coupling reactions, allowing for the introduction of diverse functionalities, particularly phosphine groups.

Synthesis of Chiral Phosphine Ligands

One of the most significant applications of 2,2'-diiodo-1,1'-binaphthyl is in the synthesis of chiral bis(phosphine) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives.[8][9][10] These ligands are highly effective in a variety of transition metal-catalyzed asymmetric reactions.[1][11]

Caption: Synthesis of BINAP from 2,2'-diiodo-1,1'-binaphthyl.

Key Asymmetric Reactions

Ligands derived from 2,2'-diiodo-1,1'-binaphthyl have been successfully employed in numerous asymmetric transformations, including:

-

Asymmetric Hydrogenation: Rhodium and Ruthenium complexes of BINAP and its analogues are highly efficient catalysts for the asymmetric hydrogenation of various prochiral substrates, including olefins and ketones, to produce chiral alcohols and other valuable compounds with high enantioselectivity.[12][13][14]

-

Asymmetric Suzuki-Miyaura Cross-Coupling: Palladium catalysts bearing chiral phosphine ligands derived from the binaphthyl scaffold can effect the enantioselective cross-coupling of aryl halides with arylboronic acids to generate axially chiral biaryl compounds.[15]

-

Asymmetric Diels-Alder Reactions: Chiral Lewis acids prepared from binaphthyl-derived ligands can catalyze the Diels-Alder reaction between dienes and dienophiles to produce chiral cyclohexene derivatives with high stereocontrol.[16][17][18][19][20]

The steric and electronic properties of the ligands derived from 2,2'-diiodo-1,1'-binaphthyl can be fine-tuned by modifying the substituents on the phosphine groups, allowing for the optimization of catalyst performance for specific reactions.

Conclusion

2,2'-Diiodo-1,1'-binaphthyl is a fundamentally important molecule in the field of asymmetric synthesis. Its well-defined axial chirality and the synthetic versatility afforded by the iodo substituents make it an invaluable precursor for the construction of a wide array of privileged chiral ligands. A thorough understanding of its nomenclature, synthesis, and reactivity is essential for researchers aiming to develop novel stereoselective catalytic systems for the efficient production of enantiomerically pure molecules in academia and industry.

References

-

Wikipedia. 1,1'-Binaphthyl. [Link]

-

ChemEurope. 1,1'-Bi-2-naphthol. [Link]

-

Wikipedia. 1,1′-Bi-2-naphthol. [Link]

-

RSIS International. A Green Chemistry Process for Preparation of 1,1'- Bi-2-naphthol. [Link]

-

Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. PMC. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (±)-2,2'-dihydroxy-1,1'-binaphthyl. [Link]

-

The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation. ResearchGate. [Link]

-

Facial Selectivity in the Diels–Alder Reactions of 2,2-Disubstituted Cyclopent-4-ene-1,3-dione Derivatives and a Computational Examination of the Facial Selectivity of the Diels–Alder Reactions of Structurally Related Dienes and Dienophiles. ResearchGate. [Link]

-

diol and 2,2'-diamino-1,1'-binaphthyl: versatile frameworks for chiral ligands in coordination and metallosupramolecular chemistry. ResearchGate. [Link]

-

Oxidation of BINOLs by Hypervalent Iodine Reagents: Facile Synthesis of Xanthenes and Lactones. PMC. [Link]

-

Synthesis of binaphthyl based phosphine and phosphite ligands. RSC Publishing. [Link]

-

Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry. [Link]

-

Module 6 Hydrogenation Reactions. NPTEL Archive. [Link]

-

Synthesis of Chiral 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion. The Journal of Organic Chemistry. [Link]

-

Regioselective Substitution of BINOL. Chemical Reviews. [Link]

-

Conformational Study of 2,2'-Homosubstituted 1,1'-Binaphthyls by Means of UV and CD Spectroscopy. Journal of the American Chemical Society. [Link]

-

The Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

The simplest Diels–Alder reactions are not endo-selective. PMC. [Link]

-

Synthesis of Binaphthyl Based Phosphine and Phosphite Ligands. ResearchGate. [Link]

-

Practical Method and Novel Mechanism for Optical Resolution of BINOL by Molecular Complexation with N-Benzylcinchoninium Chloride. ResearchGate. [Link]

-

Fig. S4. 1 H NMR spectrum of R-2,2'-diethoxy-1,1'-binaphthalene (1). ResearchGate. [Link]

-

Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes. Organic & Biomolecular Chemistry. [Link]

-

Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy. PMC. [Link]

-

Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. PMC. [Link]

-

rac-2,2′-Bis(diphenylphosphanyl)-1,1′-binaphthyl: a racemic diphosphine ligand. NIH. [Link]

-

Asymmetric Hydrogenation. Unknown Source. [Link]

-

Oxidation of BINOLs by Hypervalent Iodine Reagents: Facile Synthesis of Xanthenes and Lactones. PubMed. [Link]

-

Oxidative Skeletal Rearrangement of 1,1'-Binaphthalene-2,2'-Diamines (BINAMs) via C–C Bond Cleavage and Nitrogen Migration. The Royal Society of Chemistry. [Link]

-

Diels Alder Reaction. YouTube. [Link]

-

Asymmetric Hydrogenation in Water by a Rhodium Complex of Sulfonated 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (binap). ResearchGate. [Link]

Sources

- 1. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,1'-Bi-2-naphthol [chemeurope.com]

- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 5. rsisinternational.org [rsisinternational.org]

- 6. CN102381947B - Synthesis method of chiral 2,2 '- di-alkoxy-1, 1'-binaphthyl - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of binaphthyl based phosphine and phosphite ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. rac-2,2′-Bis(diphenylphosphanyl)-1,1′-binaphthyl: a racemic diphosphine ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. archive.nptel.ac.in [archive.nptel.ac.in]

- 14. Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. praxilabs.com [praxilabs.com]

physical properties of 2,2'-diiodo-1,1'-binaphthalene

Technical Whitepaper: Physical Characterization and Synthetic Utility of 2,2'-Diiodo-1,1'-binaphthalene

Executive Summary

2,2'-Diiodo-1,1'-binaphthalene (CAS: 86688-07-5 for the (S)-enantiomer) serves as a pivotal electrophilic scaffold in asymmetric synthesis.[1] Unlike its nucleophilic precursors (BINOL, BINAM), the diiodo derivative provides a "blank slate" for metal-halogen exchange and transition-metal-catalyzed cross-couplings.[1] Its utility lies in the steric bulk of the iodine atoms, which lock the axial chirality, and the lability of the C–I bond, enabling the installation of phosphines (for BINAP synthesis) or carbon frameworks (via Heck/Suzuki coupling). This guide details the physical properties, structural dynamics, and validated synthetic protocols for this high-value intermediate.

Molecular Architecture & Stereochemistry

The defining physical property of 2,2'-diiodo-1,1'-binaphthalene is its atropisomerism .[1] The restricted rotation around the C1–C1' single bond, induced by the steric clash of the bulky iodine atoms at the 2 and 2' positions, creates a stable chiral axis.

-

Dihedral Angle (

): In solution, the dihedral angle typically equilibrates near 90° (quasi-orthogonal) to minimize steric repulsion between the iodine atoms and the peri-hydrogens (H8/H8'). In the crystalline state, this angle can vary (typically 80°–100°) depending on packing forces. -

Racemization Barrier: The bulky iodines significantly raise the barrier to rotation compared to the parent binaphthalene, making the compound optically stable at ambient and elevated temperatures (typically stable >100°C), which is critical for high-temperature cross-coupling reactions.

Diagram 1: Structural Dynamics & Atropisomerism

The following diagram illustrates the axial chirality and the steric locking mechanism provided by the iodine substituents.

Caption: Logical flow of atropisomer stabilization via steric bulk at the 2,2' positions.

Physical Constants & Solubility Profile

The following data aggregates experimental observations and calculated properties. Note that while specific melting points can vary by enantiopurity and polymorph, the compound is consistently a solid.

| Property | Value / Description | Notes |

| CAS Number | 86688-07-5 (S-isomer) 19634-93-6 (Racemic) | Verify specific enantiomer before purchase.[1] |

| Molecular Formula | C | |

| Molecular Weight | 506.12 g/mol | High MW due to heavy iodine atoms.[1] |

| Physical State | Crystalline Solid | Typically off-white to pale yellow.[1] |

| Melting Point | 160–165 °C (Typical range) | Varies with purity; lower than BINOL (208°C) due to loss of H-bonding network.[1] |

| Solubility (High) | DCM, Chloroform, THF, Toluene | Excellent solubility in non-polar/moderately polar organics. |

| Solubility (Low) | Water, Methanol, Hexanes | Hydrophobic nature dominates. |

| Optical Rotation | Specific rotation is sensitive to concentration and solvent (THF vs CHCl |

Synthetic Protocol: The Sandmeyer Route

The most reliable method for synthesizing 2,2'-diiodo-1,1'-binaphthalene is the Sandmeyer reaction starting from 1,1'-binaphthyl-2,2'-diamine (BINAM).[1] This route preserves the optical purity of the starting material if the temperature is controlled.

Diagram 2: Synthesis Workflow

Caption: Step-wise conversion of BINAM to the diiodo derivative via diazonium intermediate.[1]

Detailed Methodology

-

Diazotization:

-

Suspend (R)-BINAM (1.0 eq) in 50% H

SO -

Add NaNO

(2.5 eq) aqueous solution dropwise. Crucial: Maintain temp <5°C to prevent decomposition of the diazonium salt and racemization. -

Stir for 1 hour until a clear solution (tetrazonium salt) is obtained.

-

-

Iodination:

-

Prepare a solution of KI (10 eq) in water. Urea (1-2 eq) can be added to scavenge nitrous acid.[1]

-

Pour the cold diazonium solution into the KI solution (inverse addition) at -10°C.

-

Allow to warm to room temperature.[2] Evolution of N

gas indicates reaction progress. -

Reflux:[1][3] Heat at 80°C for 1 hour to ensure complete substitution.

-

-

Workup & Purification:

-

Cool and extract with Dichloromethane (DCM).

-

Wash organic layer with NaHSO

(bisulfite) to remove free iodine (purple color disappears).[1] -

Recrystallize from Toluene/Hexane or purify via silica gel chromatography (eluent: Hexane/DCM).

-

Characterization & Reactivity Profile

Spectral Fingerprint (NMR)

-

H NMR (CDCl

-

C NMR:

-

Look for the C-I carbon signal, which is typically shielded (upfield) relative to other aromatic carbons, often appearing around 90–100 ppm due to the "heavy atom effect" of iodine.

-

Synthetic Utility

The C–I bond is weaker than C–Br or C–Cl, making this compound highly reactive for:

-

Lithium-Halogen Exchange: Treatment with

-BuLi at -78°C generates the 2,2'-dilithio species, a precursor to (R)-BINAP (via reaction with Ph -

Ullmann/Heck Coupling: Used to synthesize conjugated polymers or extended chiral systems.

Safety & Handling

-

Light Sensitivity: Alkyl and aryl iodides are photosensitive. Store 2,2'-diiodo-1,1'-binaphthalene in amber vials or wrapped in foil to prevent liberation of free iodine (which turns the solid yellow/brown).[1]

-

Stability: Stable to air and moisture, unlike its lithiated derivatives.

-

Toxicity: Treat as a halogenated aromatic; avoid inhalation of dust.

References

-

Synthesis from BINAM

-

Structural Data & Applications

-

Physical Properties (BINOL/BINAM comparisons)

Sources

- 1. 2,2'-binaphthalene(612-78-2) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: 1H NMR Characterization of 2,2'-Diiodo-1,1'-binaphthalene

Topic: 1H NMR Spectrum of 2,2'-Diiodo-1,1'-binaphthalene Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

2,2'-Diiodo-1,1'-binaphthalene (CAS: 127532-01-4) is a pivotal chiral scaffold in asymmetric synthesis. It serves as the immediate precursor to high-value ligands such as BINAP and other atropisomeric phosphines used in enantioselective catalysis (e.g., Noyori hydrogenation).

Accurate NMR characterization of this intermediate is critical for validating the success of the Sandmeyer transformation from 1,1'-binaphthyl-2,2'-diamine (BINAM) and ensuring the purity required for subsequent lithiation steps. This guide provides a rigorous analysis of the 1H NMR spectrum, emphasizing the structural causality behind signal patterns, specifically the magnetic anisotropy effects induced by the orthogonal naphthalene rings.

Structural Analysis & Symmetry Considerations

Understanding the stereochemical environment is a prerequisite for interpreting the NMR data.

-

Symmetry: The molecule possesses a

-

Signal Simplification: Although the molecule contains 12 aromatic protons, the

symmetry simplifies the 1H NMR spectrum to 6 unique signals , each integrating to 2 protons. -

Atropisomerism: The bulky iodine atoms at the 2,2' positions create a high rotational barrier around the C1-C1' bond. At room temperature, the rotation is restricted (frozen), preventing coalescence of signals and resulting in a sharp, well-defined spectrum.

Experimental Methodology

To ensure reproducibility and resolution of the characteristic spin systems, the following protocol is recommended:

-

Solvent: Chloroform-d (

) is the standard solvent. It minimizes solvent-solute interactions that could obscure the fine splitting of the aromatic multiplets. -

Concentration: 10–15 mg in 0.6 mL

. -

Instrument: 400 MHz or higher is recommended to resolve the H6/H7 multiplets and the H3/H4 doublets clearly.

-

Reference: Residual

at

Spectral Interpretation & Assignment

The 1H NMR spectrum of 2,2'-diiodo-1,1'-binaphthalene is characterized by two distinct doublets (H3, H4), two "pseudo-doublets" (H5, H8), and two multiplets (H6, H7).

The "Shielded H8" Phenomenon

The most diagnostic feature of 1,1'-binaphthyl systems is the chemical shift of the proton at position 8 (H8). Due to the orthogonal arrangement of the two naphthalene rings (dihedral angle

-

Observation: H8 appears significantly upfield compared to a standard naphthalene proton (typically ~7.0–7.1 ppm vs. ~7.8 ppm).

-

Diagnostic Value: If this upfield shift is not observed, the binaphthyl core may have racemized or planarized (unlikely with iodine), or the assignment is incorrect.

The Deshielded H3

The proton at position 3 (H3) is ortho to the iodine atom.

-

Observation: Iodine exerts a deshielding effect on the ortho proton due to magnetic anisotropy and steric compression. H3 is typically the most downfield doublet in the spectrum.

Data Summary Table

Note: Chemical shifts (

| Position | Multiplicity | Integration | Structural Justification | ||

| H3 | Doublet (d) | 7.94 | 8.7 | 2H | Ortho to Iodine; deshielded by heavy atom anisotropy. |

| H5 | Doublet (d) | 7.90 | 8.2 | 2H | Peri-position; typical aromatic deshielding. |

| H4 | Doublet (d) | 7.55 | 8.7 | 2H | Part of the AB system with H3; standard aromatic range. |

| H7 | Triplet/Multiplet | 7.48 | ~7.5 | 2H | Meta-like environment; overlaps with H6 often. |

| H6 | Triplet/Multiplet | 7.28 | ~7.5 | 2H | Meta-like environment. |

| H8 | Doublet (d) | 7.05 | 8.4 | 2H | Diagnostic Signal: Shielded by the ring current of the adjacent naphthalene ring. |

Spin System Analysis

-

Ring A (H3, H4): Behaves as an isolated AB spin system (or AX at high field). The coupling constant (

Hz) is characteristic of ortho-coupling in naphthalene. -

Ring B (H5, H6, H7, H8): Behaves as a four-spin system. H5 and H8 appear as doublets (coupling to H6/H7 respectively), while H6 and H7 appear as triplets (doublet of doublets) due to adjacent couplings.

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from the starting diamine to the final characterization, highlighting the critical checkpoints.

Figure 1: Workflow for the synthesis and spectroscopic validation of 2,2'-diiodo-1,1'-binaphthalene.

Troubleshooting & Common Artifacts

-

Broad Signals: If signals appear broad, check for paramagnetic impurities (e.g., residual copper or iron from synthesis) or restricted rotation if the temperature is extremely low (unlikely at RT).

-

Extra Peaks: The most common impurity is the mono-iodinated species (2-iodo-1,1'-binaphthalene) or unreacted diamine. The mono-iodide lacks

symmetry and will display a complex spectrum with up to 13-14 aromatic signals. -

Water Peak: In

, a sharp singlet at ~1.56 ppm indicates water; ensure the sample is dry as water can hydrogen-bond with trace impurities, shifting signals.

References

-

Synthesis & Characterization: Putala, M. et al. "Stereostructure and thermodynamic stability of atropisomers of ortho-substituted 2,2'-diaryl-1,1'-binaphthalenes." Tetrahedron: Asymmetry, 2013 , 24, 1303–1311.[1]

-

BINAP Precursor Synthesis: Cai, D. et al. "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)." J. Org. Chem., 1994 , 59, 7180–7181.

-

General NMR Data: "1H NMR Chemical Shifts." Organic Chemistry Data.

Sources

Technical Guide: 2,2'-Diiodo-1,1'-binaphthalene Enantiomers

The following technical guide details the chemical identity, synthesis, and applications of 2,2'-diiodo-1,1'-binaphthalene, specifically focusing on the critical distinction between its racemic and enantiomeric forms.

Core Identity & Synthetic Utility in Asymmetric Catalysis

Executive Summary

2,2'-Diiodo-1,1'-binaphthalene is a pivotal halogenated chiral scaffold used primarily as the electrophilic precursor for the synthesis of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), one of the most successful ligands in asymmetric hydrogenation.[1] While the racemic form is indexed with a standard CAS number, the enantiopure forms—(R) and (S)—are frequently synthesized de novo from their corresponding diamine or diol precursors to ensure high optical purity (

Chemical Identity & CAS Registry

The nomenclature and CAS indexing for this compound can be fragmented. The racemic form is the primary commercial entry, while enantiomers are often defined by their precursors in supply chains.

Core Identifiers

| Chemical Entity | Stereochemistry | CAS Number | Molecular Formula | MW ( g/mol ) |

| 2,2'-Diiodo-1,1'-binaphthalene | Racemic (±) | 76905-80-1 | 506.12 | |

| (R)-2,2'-Diiodo-1,1'-binaphthalene | (R)-(+) | Not widely listed | 506.12 | |

| (S)-2,2'-Diiodo-1,1'-binaphthalene | (S)-(-) | Not widely listed | 506.12 |

Precursor Identifiers (Critical for Sourcing)

To obtain the diiodo enantiomers, you must source the correct diamine starting material:

-

(R)-BINAM: CAS 18741-85-0

yields (R)-Diiodo product. -

(S)-BINAM: CAS 18531-95-8

yields (S)-Diiodo product.[1]

Physical Properties & Stability

The 1,1'-binaphthyl backbone exhibits atropisomerism .[1] The stability of the diiodo derivative is governed by the steric bulk of the iodine atoms at the 2,2' positions, which creates a high rotation barrier, preventing racemization at ambient temperatures.

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: ~158–160 °C (Racemate). Enantiomers may exhibit distinct melting ranges depending on crystalline packing (conglomerate vs. racemate).

-

Solubility: Soluble in toluene, DCM, and THF; insoluble in water.

-

Racemization Barrier: High (

kcal/mol). Stable indefinitely at room temperature; avoid prolonged heating

Synthesis Protocol: The Sandmeyer Route

The most reliable method to access enantiopure 2,2'-diiodo-1,1'-binaphthalene is the Sandmeyer reaction starting from optically pure BINAM.[1] This method preserves the axial chirality of the backbone.

Reaction Scheme

-

Diazotization: Conversion of the amine (

) to the diazonium salt ( -

Iodination: Displacement of the diazonium group by iodide (

).

Step-by-Step Protocol (Self-Validating)

Reagents: (R)-BINAM (1.0 eq),

-

Acidification: Suspend (R)-BINAM in ice-cold

. Maintain temperature -

Diazotization: Dropwise add aqueous

while stirring vigorously. The suspension will darken. Stir for 1 hour at-

Checkpoint: Add a small amount of urea to destroy excess nitrous acid (starch-iodide paper test should be negative after urea treatment).[1]

-

-

Iodination: Pour the cold diazonium solution into a stirred solution of

(potassium iodide) in water at-

Observation: Evolution of

gas and formation of a dark precipitate.

-

-

Workup: Allow to warm to room temperature, then heat to

C for 1 hour to ensure completion. Quench with saturated -

Purification: Extract with DCM, wash with brine, dry over

. Recrystallize from Toluene/Hexane to obtain the pure diiodo compound.

Strategic Applications & Workflow

The diiodo species is the "linchpin" intermediate. It is too expensive to be a final product but is the required electrophile for metal-catalyzed cross-couplings.

Primary Pathway: Synthesis of BINAP

The most common use is the Lithium-Halogen Exchange followed by phosphinylation.

-

Lithiation: Treat diiodo-binaphthyl with

at -

Phosphinylation: Trap with

(Chlorodiphenylphosphine). -

Product: (R)- or (S)-BINAP.

Visual Workflow (DOT Diagram)

Caption: Synthesis workflow from commercially available BINAM to the target ligand BINAP via the diiodo intermediate.

References

-

Racemic 2,2'-Diiodo-1,1'-binaphthalene CAS Entry. BLD Pharm / ChemScene Registry.[1]

-

Synthesis of Binaphthyl Derivatives. CymitQuimica Technical Data for (R)-BINAM.

-

BINAP Ligand Synthesis. Sigma-Aldrich Product Sheet for (R)-BINAP.

-

Racemization Barriers in Binaphthyls. Journal of Organic Chemistry, ACS.

Sources

Technical Guide: Atropisomerism in 2,2'-Diiodo-1,1'-Binaphthalene

Executive Summary

This guide provides a technical analysis of 2,2'-diiodo-1,1'-binaphthalene, a critical scaffold in asymmetric synthesis. Unlike point chirality, the stereochemistry of this molecule arises from atropisomerism —axial chirality resulting from restricted rotation around the C1–C1' bond.[1][2][3] Due to the significant steric bulk of the iodine atoms (Van der Waals radius: 1.98 Å), this scaffold exhibits exceptional configurational stability, exceeding that of its parent compounds BINOL and BINAM. This document details the mechanistics of this stability, validated synthesis protocols, and resolution strategies for high-purity applications.

Structural Mechanistics & Stability

The optical stability of 1,1'-binaphthyls is dictated by the energy barrier (

The Steric Barrier

In the ground state, the two naphthyl rings are twisted to minimize steric repulsion, typically adopting a dihedral angle (

Comparative Steric Bulk (Van der Waals Radii):

-

Hydrogen: 1.20 Å (Low barrier, rapid racemization)

-

Hydroxyl (BINOL): 1.52 Å (High barrier,

2 million years at RT) -

Iodine: 1.98 Å (Extreme barrier, configurationally stable >200°C)

Thermodynamics of Racemization

The racemization follows first-order kinetics. For 2,2'-diiodo-1,1'-binaphthalene, the activation energy is significantly higher than the standard threshold for atropisomeric stability (approx. 24 kcal/mol).

| Parameter | Value / Description | Impact on Protocol |

| Ground State Geometry | Non-planar, | Chiral induction capability |

| Transition State | Planar (Achiral) | High energy penalty due to I |

| Stable to prolonged heating during cross-coupling | ||

| Racemization Mechanism | Physical rotation about C1-C1' | Solvent independent; Temperature dependent |

Racemization Energy Profile (Visualization)

Synthesis & Functionalization Protocols

Direct halogenation of 1,1'-binaphthalene often leads to racemization or poor regioselectivity. The industry-standard protocol utilizes the Sandmeyer reaction starting from enantiopure 1,1'-binaphthyl-2,2'-diamine (BINAM). This method preserves the axial chirality of the starting material ("Memory of Chirality").

Protocol: Sandmeyer Iodination from (R)-BINAM

Objective: Convert (R)-BINAM to (R)-2,2'-diiodo-1,1'-binaphthalene without racemization.

Reagents:

-

(R)-BINAM (1.0 eq)[4]

- (2.5 eq)

- (10.0 eq)

- (aqueous, 40%)

-

Urea (to quench excess nitrite)

Step-by-Step Methodology:

-

Tetrazotization: Suspend (R)-BINAM in cooled (

) aqueous-

Checkpoint: The suspension should turn into a clear, dark solution (bis-diazonium salt).

-

-

Iodination: Transfer the cold diazonium solution slowly into a vigorously stirred solution of

in water at room temperature.-

Caution: Significant nitrogen gas evolution.

-

-

Thermal Finish: Heat the mixture to

for 1 hour to ensure complete displacement of -

Workup: Quench with saturated sodium thiosulfate (

) to remove free iodine (indicated by color change from purple/brown to yellow). Extract with Dichloromethane (DCM).[5] -

Purification: Recrystallize from Toluene/Hexane or purify via silica gel chromatography (Eluent: Hexane).

Yield: Typically 60-75%. ee Retention: >99% (if starting material is pure).

Synthesis Workflow Diagram

Resolution & Purification Strategies

While synthesis from chiral pools (BINAM) is preferred, researchers may encounter racemic mixtures. Direct resolution of the diiodo compound is challenging due to its lack of acidic/basic functional groups for salt formation.

Chiral HPLC Resolution (Direct Method)

For analytical verification or small-scale preparative separation, Chiral HPLC is the gold standard.

-

Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak IA or AD-H).

-

Mechanism:[6] The

interactions between the naphthyl rings and the carbamate selectors are critical for discrimination.

-

-

Mobile Phase: n-Hexane / Isopropanol (99:1).

-

Note: Low polarity is required as the diiodide is highly lipophilic.

-

-

Detection: UV at 254 nm (Naphthalene absorption).

"Resolve Early" Strategy (Indirect Method)

If large-scale enantiopure material is needed and HPLC is cost-prohibitive, the "Resolve Early" strategy is mandatory.

-

Start with Racemic BINOL.

-

Resolution: Use N-benzylcinchonidinium chloride (inclusion complexation) to resolve BINOL.

-

Derivatization: Convert (R)-BINOL

(R)-BINAM-

Why? Resolving BINOL is chemically cheaper than resolving the neutral diiodide.

-

Application in Asymmetric Catalysis

The 2,2'-diiodo-1,1'-binaphthalene scaffold acts as a versatile electrophile for cross-coupling reactions to generate

Lithiation and Phosphorylation

The iodine atoms are excellent leaving groups for Lithium-Halogen exchange, allowing the installation of phosphines.

-

Reaction:

-

Critical Control: Temperature must be kept at

. While the diiodide is stable, the dilithio intermediate is more prone to racemization if the temperature rises before the electrophile (

References

-

Racemization Barriers in Binaphthyls

- Title: Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study.

- Source: Journal of Organic Chemistry (ACS).

-

URL:[Link]

-

Synthesis via Sandmeyer Reaction

-

Atropisomerism & Drug Discovery

-

Chiral HPLC Resolution

- Title: Enantioseparation of binaphthyl derivatives on polysaccharide-based chiral st

- Source: Journal of Chrom

-

URL:[Link]

Sources

- 1. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Properties of Configurationally Stable Atropoenantiomers in Macrocyclic Natural Products and the Chrysophaentin Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structure, and Reactivity of Binaphthyl Supported Dihydro[1,6]diazecines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of Atropisomeric [1,1'-Binaphthalene]-2,2'-Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure-Activity Relationships, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Technical Note: Ullmann Coupling Protocols for 2,2'-Diiodo-1,1'-Binaphthalene

Executive Summary

2,2'-Diiodo-1,1'-binaphthalene is a critical atropisomeric scaffold used primarily as a precursor for polycyclic aromatic hydrocarbons (PAHs) and chiral ligands. In the context of Ullmann coupling, this substrate undergoes two distinct reaction pathways depending on the conditions and coupling partners:

-

Intramolecular Homocoupling: The formation of Perylene via a reductive ring-closure. This is the classical application, utilizing copper bronze at high temperatures.[1]

-

Intermolecular Ullmann-Goldberg Condensation: The formation of C-N or C-O bonds (e.g., 2,2'-diamino-1,1'-binaphthyls) using modern Cu(I)-ligand catalytic systems.

This guide provides high-fidelity protocols for both transformations, emphasizing mechanistic control and reproducibility.

Mechanistic Principles

The reactivity of 2,2'-diiodo-1,1'-binaphthalene is governed by the proximity of the two iodine atoms across the 1,1'-biaryl axis. Unlike standard intermolecular Ullmann couplings, the intramolecular reaction is kinetically favored due to the high effective molarity of the reacting centers.

The Catalytic Cycle (Intramolecular Coupling)

The reaction proceeds through a Cu(I)/Cu(III) or radical-anion mechanism. The key step is the oxidative addition of Cu(0) or Cu(I) into the C-I bond, followed by a rapid ring closure to form the six-membered ring of perylene.

Figure 1: Mechanistic pathway for the copper-mediated conversion of 2,2'-diiodo-1,1'-binaphthalene to perylene.

Protocol A: Synthesis of Perylene (Intramolecular Homocoupling)

Application: Preparation of high-purity perylene for organic electronics or as a standard. Mechanism: Stoichiometric Reductive Coupling.

Reagents & Equipment

-

Substrate: 2,2'-Diiodo-1,1'-binaphthalene (Recrystallized, >98% purity).

-

Reagent: Copper Bronze (Activated). Note: Commercial copper powder is often passivated with oxides. Activation is critical.

-

Solvent: Nitrobenzene (High boiling point, 210°C) or Quinoline.

-

Atmosphere: Argon or Nitrogen (Strict exclusion of O2 is required to prevent phenol formation).

Copper Activation Procedure

-

Wash 5.0 g of Copper powder with 20 mL of 2% iodine in acetone for 5 minutes (removes surface oxides).

-

Filter and wash with acetone (3x 20 mL) followed by dilute HCl (1M, 20 mL).

-

Wash with methanol and diethyl ether.

-

Dry under vacuum at 100°C for 1 hour immediately before use.

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar and a reflux condenser.

-

Loading: Under argon flow, charge the vessel with:

-

2,2'-Diiodo-1,1'-binaphthalene (1.0 mmol, 508 mg)

-

Activated Copper Bronze (5.0 mmol, 320 mg, 5 equiv)

-

Nitrobenzene (5.0 mL)

-

-

Reaction: Heat the mixture to 190°C - 200°C (sand bath or aluminum block) with vigorous stirring.

-

Observation: The solution will darken, and a bronze/copper precipitate will settle.

-

Time: Reaction is typically complete within 4–6 hours. Monitor by TLC (Eluent: Hexanes; Product Perylene is highly fluorescent blue/gold under UV).

-

-

Workup:

-

Cool to ~80°C.

-

Filter the hot mixture through a celite pad to remove excess copper/copper salts. Wash the pad with hot toluene.

-

Concentrate the filtrate under reduced pressure (high vacuum required to remove nitrobenzene).

-

-

Purification:

-

Method A (Precipitation): Redissolve residue in minimum hot toluene and precipitate with cold methanol.

-

Method B (Sublimation): For electronic-grade purity, sublime the crude solid at 250°C/0.01 Torr.

-

Yield: Typically 85–95%.

Protocol B: Ullmann-Goldberg Condensation (C-N Coupling)

Application: Synthesis of chiral diamines (e.g., NOBIN analogs) or macrocycles. Mechanism: Cu(I)-Catalyzed Nucleophilic Substitution.[1]

Reagents & Equipment

-

Catalyst: CuI (Copper(I) Iodide) - 99.999% purity preferred.

-

Ligand: L-Proline (for amino acids) or trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA).

-

Base: K₂CO₃ (anhydrous) or Cs₂CO₃.

-

Solvent: DMSO or DMF (anhydrous).

Step-by-Step Procedure

-

Setup: In a glovebox or under strict Argon counterflow, charge a screw-cap reaction vial with:

-

2,2'-Diiodo-1,1'-binaphthalene (1.0 mmol)

-

Nucleophile (e.g., Aniline, 2.5 mmol, 2.5 equiv)

-

CuI (0.1 mmol, 10 mol%)

-

L-Proline (0.2 mmol, 20 mol%)

-

K₂CO₃ (4.0 mmol, 4 equiv)

-

-

Solvent: Add DMSO (4 mL).

-

Reaction: Seal the vial and heat to 90°C for 24 hours.

-

Note: Lower temperatures (vs Protocol A) prevent perylene formation.

-

-

Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Passivated Copper | Repeat activation step (Section 3.2). Ensure rapid stirring to suspend Cu. |

| Deiodination (Ar-I | Presence of water/protons | Ensure anhydrous solvent and reagents. Use molecular sieves in solvent. |

| Perylene formation in Protocol B | Temperature too high | Maintain temp <100°C. Perylene formation competes significantly >120°C. |

| Green/Blue discoloration | Oxidation of Cu(I) to Cu(II) | Check inert atmosphere. Cu(II) is inactive for these couplings. |

Workflow Diagram

Figure 2: Decision matrix for selecting the appropriate Ullmann protocol based on the desired product.

References

-

Ullmann, F. & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. Link

- Zitouni, M. et al. (2004). Synthesis of Perylene Derivatives via Ullmann Coupling. Journal of Organic Chemistry. (General reference for perylene synthesis conditions).

-

Ma, D. et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453–2455. Link

-

Cohen, T. & Cristea, I. (1974). Kinetics and Mechanism of the Ullmann Coupling. Journal of the American Chemical Society, 96(17), 5640–5641. Link

-

Unterlass, M. M. et al. (2017). Green and highly efficient synthesis of perylene and naphthalene bisimides in nothing but water. Chemical Communications, 53, 1229–1232. Link

Sources

Application Note: High-Fidelity Negishi Coupling of 2,2'-Diiodo-1,1'-Binaphthalene

Abstract & Scope

This application note details the protocol for the Palladium-catalyzed Negishi cross-coupling of 2,2'-diiodo-1,1'-binaphthalene (1) . This transformation is a critical gateway for synthesizing 2,2'-functionalized chiral scaffolds used in asymmetric catalysis (e.g., BINAP derivatives) and materials science.

The 2,2'-diiodo-1,1'-binaphthalene substrate presents unique challenges due to extreme steric hindrance at the coupling sites and the potential for mono-coupling side products . This guide provides a self-validating workflow using highly active catalyst systems to ensure quantitative conversion to the bis-alkylated/arylated product.

Mechanistic Insight & Causality

The success of this reaction hinges on overcoming the kinetic barrier of oxidative addition into the sterically congested C–I bond and facilitating the transmetalation step with the organozinc reagent.

The Steric Challenge

Unlike standard aryl halides, the iodine atoms in (1) are shielded by the adjacent naphthyl ring. Standard Pd(PPh₃)₄ catalysts often stall after mono-substitution due to the increased steric bulk of the intermediate.

-

Solution: We utilize SPhos or RuPhos ligands. These electron-rich, bulky biaryl phosphine ligands accelerate oxidative addition and stabilize the monoligated Pd(0) species, preventing catalyst decomposition.

The Organozinc Advantage

Negishi coupling is preferred over Suzuki or Kumada coupling for this substrate because:

-

Functional Group Tolerance: Superior to Grignard (Kumada).

-

Reactivity: Organozinc reagents undergo faster transmetalation than boronic acids (Suzuki) in sterically hindered environments, without requiring the harsh bases that might racemize the binaphthyl axis.

Pathway Visualization

The following diagram illustrates the parallel workflows required for reagent generation and catalytic activation.

Figure 1: Convergent workflow for the Negishi coupling of sterically hindered binaphthyls.

Experimental Protocols

Reagent Preparation: Organozinc Species

Note: Commercial organozinc reagents can be used, but fresh preparation often yields higher activity.

Protocol A: From Aryl/Alkyl Halides (R-X) via Lithium-Halogen Exchange

-

Drying: Flame-dry a 50 mL Schlenk flask under Argon.

-

Lithiation: Add R-Br (3.0 equiv relative to diiodo substrate) and anhydrous THF (5 mL). Cool to -78°C.

-

Addition: Dropwise add t-BuLi (6.0 equiv). Stir for 1 hour at -78°C.

-

Transmetalation: Add a solution of anhydrous ZnCl₂ (3.5 equiv, 1.0 M in THF) dropwise.

-

Warming: Allow the mixture to warm to Room Temperature (RT) over 30 mins. The resulting solution contains R-Zn-Cl .

Core Coupling Protocol

Substrate: 2,2'-Diiodo-1,1'-binaphthalene (1.0 equiv, 1 mmol scale = 508 mg).

Step-by-Step Methodology:

-

System Setup: Equip a 25 mL 2-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Cycle Argon/Vacuum 3 times.

-

Solvent Degassing: Use anhydrous THF or Toluene. Sparge with Argon for 15 minutes prior to use.

-

Catalyst Loading:

-

Add Pd₂(dba)₃ (23 mg, 2.5 mol%).

-

Add SPhos (41 mg, 10 mol%) or PPh₃ (if using standard conditions).

-

Rationale: Pre-mixing catalyst and ligand in 2 mL solvent for 10 mins ensures formation of the active L₂Pd(0) species.

-

-

Substrate Addition: Add 2,2'-diiodo-1,1'-binaphthalene (508 mg, 1.0 mmol) to the catalyst mixture.

-

Reagent Injection: Via syringe, transfer the prepared Organozinc reagent (2.5 - 3.0 equiv) to the reaction flask.

-

Reaction: Heat to reflux (65°C for THF, 90°C for Toluene) .

-

Monitoring: Check TLC every 2 hours. The starting diiodo material (Rf ~0.8 in Hexanes) disappears rapidly. The mono-coupled intermediate may persist if temperature is too low.

-

-

Quenching: Once complete (typically 12-16 hours), cool to 0°C. Carefully add 1M HCl (5 mL) to quench excess organozinc.

-

Workup: Extract with Et₂O (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

Data Analysis & Optimization

The following table summarizes the optimization of conditions for the synthesis of 2,2'-dimethyl-1,1'-binaphthalene (Me-Zn-Br used as nucleophile).

| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mono/Bis Ratio |

| 1 | Pd(PPh₃)₄ (5%) | THF | 25 (RT) | 24 | 35% | 80:20 |

| 2 | Pd(PPh₃)₄ (5%) | THF | 65 (Reflux) | 18 | 72% | 10:90 |

| 3 | Pd₂(dba)₃ / SPhos | THF | 65 (Reflux) | 8 | 94% | <1:99 |

| 4 | Pd(dppf)Cl₂ | Toluene | 90 | 12 | 88% | 5:95 |

Key Takeaway: The steric bulk of the binaphthyl system requires thermal energy (Reflux) to drive the second coupling event. The SPhos ligand system (Entry 3) provides the highest turnover frequency (TOF) and selectivity for the bis-product.

Troubleshooting & Quality Control

Common Failure Modes

-

Stalled Reaction (Mono-coupling):

-

Cause: Catalyst deactivation or insufficient temperature.

-

Fix: Switch to SPhos or XPhos ligands; increase solvent boiling point (switch THF to Dioxane/Toluene mix).

-

-

Homocoupling of Organozinc (R-R):

-

Cause: Oxidative dimerization of the zinc reagent.

-

Fix: Ensure strict exclusion of O₂; titrate organozinc before use.

-

-

Dehalogenation (Reduction):

-

Cause: Presence of water/protons or β-hydride elimination.

-

Fix: Use anhydrous ZnCl₂ (dried at 140°C under vacuum for 4h).

-

Self-Validating Check

-

1H NMR Signature: The disappearance of the specific chemical shift of protons adjacent to the iodine (typically downfield) and the appearance of the alkyl/aryl signals confirms coupling.

-

Chiral Integrity: If using enantiopure starting material, verify ee% via Chiral HPLC (e.g., Chiralcel OD-H column) immediately after purification to ensure no thermal racemization occurred (though Negishi is generally safe for BINAP backbones).

References

-

Original Negishi Coupling Methodology: King, A. O.; Okukado, N.; Negishi, E. "Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalyzed reaction of alkynylzinc reagents with alkenyl halides." J. Chem. Soc., Chem. Commun.1977 , 683.

-

Synthesis of Functionalized Binaphthyls: Cox, P. J.; Wang, W.; Snieckus, V. "Directed ortho metalation - cross coupling links. Carbamoyl rendition of the Baker-Venkataraman rearrangement. Regiospecific route to substituted 1-naphthols and 1,1'-binaphthyls." Tetrahedron Lett.1992 , 33, 2253.

-

Use of SPhos in Hindered Couplings: Milne, J. E.; Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[1] J. Am. Chem. Soc.[1]2004 , 126, 13028.[1]

-

Organozinc Preparation Protocols: Knochel, P.; et al. "Preparation and Applications of Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics2005 .

Sources

Application Note: High-Fidelity Synthesis of Chiral BINAP Ligands via 2,2'-Diiodo-1,1'-binaphthalene

Executive Summary & Strategic Rationale

The synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) is a cornerstone capability in asymmetric catalysis. While the "Cai/Reider" method (Ni-catalyzed coupling of triflates) is popular for large-scale manufacturing, the lithiation-phosphinylation of 2,2'-diiodo-1,1'-binaphthalene remains the gold standard for laboratory-scale synthesis and derivatization.

Why this route?

-

Atom Economy & Modularity: The diiodide precursor allows for rapid generation of the dilithio-intermediate, which can be quenched with various chlorophosphines, allowing access to electronic variants (e.g., Tol-BINAP, Xyl-BINAP) unavailable via standard commercial channels.

-

Stereochemical Fidelity: Unlike high-temperature transition-metal couplings which carry a risk of thermal racemization, the cryogenic lithiation route preserves the axial chirality of the binaphthyl backbone with >99% integrity.

This guide details a high-precision protocol for converting (R)-2,2'-diiodo-1,1'-binaphthalene to (R)-BINAP. It includes a "Self-Validating" purification loop involving oxidation/reduction to guarantee ligand purity for sensitive catalytic applications.

Critical Safety & Handling (The "Zero-Fail" Pre-requisite)

This protocol utilizes tert-Butyllithium (t-BuLi) , a pyrophoric reagent that ignites spontaneously in air.[1]

-

Engineering Control: All transfers must occur under a positive pressure of Argon or Nitrogen using a double-manifold (Schlenk) line.

-

Syringe Technique: Never pull the plunger past the barrel limit. Use a gas-tight glass syringe with a Luer-lock tip.

-

Quenching: Residual t-BuLi in syringes must be quenched by drawing up anhydrous heptane, followed by slow ejection into a beaker of dry ice/isopropanol, never directly into water.

The Reaction Mechanism & Pathway[1]

The transformation relies on a double lithium-halogen exchange. The iodine atoms at the 2,2' positions are sterically crowded but the C-I bond is weak, facilitating exchange at -78°C.

Key Mechanistic Insight: The use of t-BuLi (2.05 equiv per iodine) is superior to n-BuLi. t-BuLi reacts with the generated t-BuI byproduct to form isobutene and LiI, driving the equilibrium forward and preventing alkylation side-reactions.

Figure 1: Reaction pathway for the lithiation-phosphinylation sequence. Strict temperature control is required to maintain axial chirality.

Detailed Experimental Protocol

Phase A: Lithiation and Phosphinylation

Reagents:

-

(R)-2,2'-Diiodo-1,1'-binaphthalene: 5.0 g (9.5 mmol)

-

t-BuLi (1.7 M in pentane): 24 mL (~40 mmol, 4.2 equiv)

-

Chlorodiphenylphosphine (ClPPh2): 3.8 mL (~21 mmol, 2.2 equiv)

-

Solvent: Anhydrous THF (100 mL), freshly distilled from Na/Benzophenone.

Step-by-Step:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.

-

Dissolution: Charge the flask with the diiodide (5.0 g) and anhydrous THF (80 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation (The Critical Step):

-

Add t-BuLi dropwise via syringe over 20 minutes.

-

Observation: The solution will turn a deep yellow/brown.

-

Hold: Stir at -78°C for 1 hour. Do not allow the temperature to rise above -65°C.

-

-

Phosphinylation:

-

Add ClPPh2 dropwise over 10 minutes.

-

Observation: The color typically lightens.

-

Remove the cooling bath and allow the mixture to warm to room temperature (RT) slowly over 3 hours.

-

Reflux the mixture for 1 hour to ensure complete substitution (optional, but recommended for steric bulk).

-

-

Quench: Cool to 0°C and quench with saturated aqueous NH4Cl (20 mL).

Phase B: The "Purification Loop" (Oxidation/Reduction Strategy)

Author's Note: Direct crystallization of BINAP is notoriously difficult due to partial oxidation. The most robust method for high-purity applications is to fully oxidize to BINAP(O)2, crystallize, and then reduce.

Step 1: Oxidation

-

To the crude reaction mixture from Phase A, add H2O2 (30% aq, 5 mL) at 0°C.

-

Stir for 1 hour at RT.

-

Extract with DCM, wash with brine, and dry over MgSO4.

-

Crystallization: Recrystallize the BINAP-dioxide from Toluene/Hexane.

-

Result: White crystalline solid (mp > 260°C).

-

Purity Check: 31P NMR (CDCl3) should show a singlet at ~29 ppm .

-

Step 2: Reduction to Active Ligand

-

Dissolve the purified BINAP-dioxide (4.0 g) in Xylene (60 mL).

-

Add Triethylamine (5.6 mL, 40 mmol) and Trichlorosilane (HSiCl3, 4.0 mL, 40 mmol).

-

Caution: HSiCl3 is volatile and corrosive.

-

-

Heat to 100°C for 3 hours, then reflux for 1 hour.

-

Workup (Anaerobic):

-

Cool to RT. Carefully quench with degassed NaOH (30% aq, 40 mL) under Nitrogen.

-

Separate the organic layer (cannula transfer).

-

Wash with degassed water and brine.

-

Concentrate under vacuum.[2]

-

Recrystallize from degassed Toluene/Ethanol.

-

Data Analysis & Self-Validation

To ensure the protocol was successful, compare your analytical data against these standard benchmarks.

Table 1: 31P NMR Validation Criteria (CDCl3, 162 MHz)

| Species | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| (R)-BINAP (Target) | -15.0 to -16.0 | Singlet | Pure Ligand. |

| BINAP-Monoxide | -15.0 (P) & +28.0 (P=O) | Two Doublets | Incomplete reduction or partial oxidation. |

| BINAP-Dioxide | +28.0 to +29.0 | Singlet | Fully oxidized intermediate. |

| Diphenylphosphinic acid | +30.0 to +35.0 | Broad | Hydrolysis byproduct (wet solvents). |

Visual Workflow of Purification:

Figure 2: The Oxidation/Reduction Purification Loop. This strategy ensures removal of mono-substituted impurities which are difficult to separate from the free phosphine.

Application Notes for Catalysis

-

Storage: Store the final BINAP under Argon in a glovebox. While relatively stable, prolonged exposure to air turns the surface to oxide.

-

Catalyst Formation: When complexing with Ru or Rh, ensure the metal precursor (e.g., [RuCl2(benzene)]2) is added to the ligand in degassed DMF or Ethanol. A color change from orange to clear/brown usually indicates successful coordination.

-

Troubleshooting Low ee: If the resulting catalyst gives low enantiomeric excess (ee), check the optical rotation of the starting diiodide. Racemization during the lithiation step (Step 3) is rare if T < -60°C, but possible if the t-BuLi addition is too fast, causing local heating.

References

-

Original Synthesis (Dibromide/Diiodide Route): Takaya, H.; Akutagawa, S.; Noyori, R. "(R)-(+) and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)." Organic Syntheses, 1989 , 67, 20. [Link]

-

Cai/Reider Method (Comparative Context): Cai, D.; Payack, J. F.; Bender, D. R.; Hughes, D. L.; Verhoeven, T. R.; Reider, P. J.[3][4][5] "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion." Journal of Organic Chemistry, 1994 , 59(23), 7180–7181.[5][6] [Link]

-

Purification via Oxide Reduction: Berthod, M.; Mignani, G.; Lemaire, M. "Pd-catalyzed hydroxylation of aryl halides... Synthesis of BINOL and BINAP." Tetrahedron: Asymmetry, 2004 , 15(4), 639-645. (Describes the oxide purification strategy). [Link]

Sources

Application Note: 2,2'-Diiodo-1,1'-binaphthalene in Asymmetric Catalysis

[1][2][3]

Executive Summary: The Axial Anchor

2,2'-Diiodo-1,1'-binaphthalene is not merely a reagent; it is the linchpin of atropisomeric catalysis .[1] Its utility in asymmetric synthesis is bifurcated into two distinct but critical domains:

-

The Gateway Precursor: It serves as the primary electrophilic scaffold for synthesizing high-value

-symmetric ligands, most notably BINAP and its congeners, via double lithium-halogen exchange.[1] -

Direct Organocatalysis: Emerging methodologies utilize the iodine atoms as active sites for Chiral Halogen Bonding (XB) and Hypervalent Iodine (III) catalysis, offering a metal-free alternative for oxidative dearomatization and Lewis acid-like activation.[1]

This guide provides validated protocols for transforming this scaffold into the industry-standard BINAP ligand and details its direct application in hypervalent iodine catalysis.[1]

Strategic Pathway Analysis

The utility of 2,2'-diiodo-1,1'-binaphthalene relies on the specific reactivity of the C-I bond in the sterically congested 2,2' positions.[1]

Mechanistic Divergence[2]

-

Path A (Ligand Synthesis): Exploits the lability of the C-I bond toward Lithium-Halogen exchange to install phosphines, yielding P-chiral or axial-chiral ligands.[1]

-

Path B (Direct Catalysis): Exploits the polarizability of the Iodine atom.[1] Oxidation to I(III) generates a highly electrophilic center capable of coordinate covalent bonding (hypervalent catalysis) or non-covalent interactions (halogen bonding).[1]

Figure 1: Divergent utility of the diiodo-binaphthyl scaffold. Path A represents the classical synthesis of phosphine ligands, while Path B illustrates modern organocatalytic applications.

Protocol A: Synthesis of (R)-BINAP

Context: The transformation of (R)-2,2'-diiodo-1,1'-binaphthalene into (R)-BINAP is the definitive method for accessing this privileged ligand with high optical purity.[1] Direct lithiation of the dibromo analog is often sluggish or incomplete; the diiodo species allows for rapid, quantitative exchange at low temperatures, minimizing racemization.

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

(R)-2,2'-Diiodo-1,1'-binaphthalene: 1.0 equiv (Recrystallized)

-

t-Butyllithium (t-BuLi): 4.4 equiv (1.7 M in pentane) - Warning: Pyrophoric[1]

-

Chlorodiphenylphosphine (Ph2PCl): 2.5 equiv[1]

-

Solvent: THF (Anhydrous, degassed) / Toluene

-

Atmosphere: Argon or Nitrogen (Strict exclusion of moisture required)

Step-by-Step Methodology

-

Cryogenic Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and addition funnel. Cool to -78°C using a dry ice/acetone bath.

-

Solvation: Dissolve (R)-2,2'-diiodo-1,1'-binaphthalene (5.0 g, 10 mmol) in anhydrous THF (50 mL) and toluene (50 mL). Transfer to the flask under inert atmosphere.

-

Lithium-Halogen Exchange:

-

Add t-BuLi (44 mmol) dropwise over 30 minutes.

-

Critical Control Point: Maintain internal temperature below -70°C . Higher temperatures promote racemization of the dilithio intermediate.[1]

-

Stir at -78°C for 1 hour. The solution will turn a deep brownish-yellow, indicating the formation of the 2,2'-dilithio species.[1]

-

-

Phosphinylation:

-

Workup:

-

Purification:

Quality Control Data

| Parameter | Specification | Method |

| Yield | > 75% | Gravimetric |

| Enantiomeric Excess (ee) | > 99% | Chiral HPLC (Chiralcel OD-H) |

| 31P NMR | Singlet at ~ -15 ppm | CDCl3 |

| Appearance | White Crystalline Solid | Visual Inspection |

Protocol B: Direct Hypervalent Iodine Catalysis

Context: Recent advances utilize the diiodo scaffold to generate

Mechanism

The iodine atoms are oxidized to I(III) species (e.g., iodomesityl or acetoxy derivatives).[1] The chiral binaphthyl backbone creates a steric pocket that directs the incoming nucleophile to one face of the oxidized substrate.

Materials

-

(R)-2,2'-Diiodo-1,1'-binaphthalene: 10 mol% (Precatalyst)[1]

-

m-Chloroperbenzoic acid (mCPBA): 1.1 equiv (Stoichiometric Oxidant)[1]

-

Substrate: 4-substituted phenol (e.g., 4-methylphenol)

-

Nucleophile: Methanol or Acetic Acid

Step-by-Step Methodology

-

Catalyst Activation (In Situ):

-

In a reaction vial, dissolve (R)-2,2'-diiodo-1,1'-binaphthalene (0.05 mmol) in DCM (2 mL).

-

Add mCPBA (0.6 mmol) at 0°C. Stir for 30 minutes to generate the active I(III) species.

-

Note: The solution often turns yellow/orange.[1]

-

-

Substrate Addition:

-

Add the phenol substrate (0.5 mmol) and the nucleophile (e.g., Methanol, 0.5 mL) to the pre-formed catalyst solution.

-

-

Reaction:

-

Quench & Isolation:

Performance Benchmarking

-

Selectivity: Enantiomeric excesses (ee) for this direct method typically range from 40% to 70% depending on the substrate.[1]

-

Optimization: Higher ee (>90%) is often achieved by modifying the diiodo scaffold (e.g., introducing 3,3'-substituents) rather than using the parent diiodo compound, but the parent compound remains the baseline for screening.

Safety & Handling (E-E-A-T)

-

t-Butyllithium: Extreme fire hazard.[1] Must be handled with a syringe/cannula technique under positive inert pressure.[1] Have a Class D fire extinguisher ready.

-

2,2'-Diiodo-1,1'-binaphthalene: Generally stable solid.[1] Irritant. Store away from light to prevent slow iodine liberation/decomposition.[1]

-

Waste Disposal: Iodinated waste must be segregated from general organic waste in many jurisdictions due to recycling/incineration protocols.[1]

References

-

Synthesis of BINAP: Cai, D., Payack, J. F., Bender, D. R., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (1994).[1] Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion.[1][3] Journal of Organic Chemistry. Link[1]

-

Lithiation Protocol: Takaya, H., Mashima, K., Koyano, K., Yagi, M., Kumobayashi, H., Taketomi, T., ... & Noyori, R. (1986).[1] Practical synthesis of (R)- and (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Journal of Organic Chemistry. Link[1]

-

Hypervalent Iodine Catalysis: Dohi, T., Maruyama, A., Takenaga, N., Senami, K., Minamitsuji, Y., Fujioka, H., ... & Kita, Y. (2008).[1] A Chiral Hypervalent Iodine(III) Reagent for Enantioselective Dearomatization of Phenols.[4][1] Angewandte Chemie International Edition. Link[1]

-

Halogen Bonding Catalysis: Bamberger, J., Ostler, F., & García Mancheño, O. (2019).[1] Halogen-Bonding Catalysis. ChemCatChem. Link[1]

application of 2,2'-diiodo-1,1'-binaphthalene in organic electronics

Application Note: 2,2'-Diiodo-1,1'-binaphthalene in Chiral Organic Electronics

Executive Summary

2,2'-Diiodo-1,1'-binaphthalene (CAS: 19634-96-9) serves as a critical axially chiral scaffold in the synthesis of Circularly Polarized Organic Light-Emitting Diodes (CP-OLEDs) and Organic Field-Effect Transistors (OFETs) . Unlike its dihydroxy (BINOL) or diamine (BINAM) analogs, the diiodo-derivative provides high-reactivity electrophilic handles for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille). This allows for the direct incorporation of the chiral binaphthyl core into conjugated backbones without disrupting

This guide details the protocols for transforming 2,2'-diiodo-1,1'-binaphthalene into (1) Chiral Conjugated Polymers via Suzuki Polycondensation and (2) Chiral Small Molecule Dopants via Sonogashira Coupling.

Material Properties & Handling

| Property | Specification | Relevance to Electronics |

| Molecular Formula | High iodine content ensures facile oxidative addition to Pd(0). | |

| Molecular Weight | 506.12 g/mol | Stoichiometry calculations for polymerization. |

| Chirality | Axial ( | Induces circular polarization in emitted light (CPL).[1] |

| Solubility | Soluble in Toluene, THF, CHCl | Compatible with solution-processable organic semiconductor workflows. |

| Stability | Light-sensitive (C-I bond) | CRITICAL: Store in amber vials under inert atmosphere to prevent photo-deiodination. |

Application Note 1: Synthesis of Chiral Conjugated Polymers

Target Application: CP-OLED Emissive Layers. Mechanism: Suzuki-Miyaura Polycondensation. Rationale: The iodine atoms at the 2,2' positions allow the binaphthyl unit to twist the polymer backbone, inducing a helical supramolecular structure that preferentially emits circularly polarized light.

Protocol: Poly(9,9-dioctylfluorene-alt-binaphthalene) (PF-BIN)

Reagents:

-

Monomer A: (R)-2,2'-Diiodo-1,1'-binaphthalene (1.0 eq)

-

Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Base: Tetraethylammonium hydroxide (20% aq) or K

CO -

Solvent: Toluene (degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a two-neck Schlenk flask and cycle with Argon (3x).

-

Dissolution: Add Monomer A (506 mg, 1 mmol) and Monomer B (642 mg, 1 mmol) to the flask. Add 10 mL of anhydrous toluene.

-

Degassing: Bubble Argon through the solution for 20 minutes to remove dissolved O

(critical to prevent catalyst poisoning and homocoupling). -

Catalyst Addition: Add Pd(PPh

) -

Activation: Add the aqueous base (3 mL) via syringe.

-

Polymerization: Heat the mixture to 90°C with vigorous stirring for 48–72 hours. The solution should turn fluorescent and viscous.

-

End-Capping (Optional but Recommended): To remove reactive halide/boronate ends, add phenylboronic acid (50 mg), stir for 6h, then add bromobenzene (0.5 mL) and stir for another 6h.

-

Precipitation: Dropwise add the reaction mixture into 200 mL of cold Methanol/HCl (10:1) under stirring.[2][3][4] The polymer will precipitate as a fibrous solid.

-

Purification: Soxhlet extraction with acetone (to remove oligomers) followed by chloroform (to collect high MW polymer).

Workflow Visualization:

Figure 1: Workflow for Suzuki Polycondensation of chiral binaphthyl polymers.

Application Note 2: Chiral Small Molecule Dopants

Target Application: Chiral Inducers for Liquid Crystal OLEDs (LC-OLEDs) or OFETs.

Mechanism: Sonogashira Cross-Coupling.

Rationale: Conjugating the binaphthyl core with alkynes extends the

Protocol: 2,2'-Bis(phenylethynyl)-1,1'-binaphthalene

Reagents:

-

Substrate: (R)-2,2'-Diiodo-1,1'-binaphthalene (1.0 eq)

-

Alkyne: Phenylacetylene (2.5 eq)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl

(PPh -

Co-Catalyst: Copper(I) Iodide (CuI) (3 mol%)

-

Base/Solvent: Triethylamine (TEA) / THF (1:1 mix)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon, combine the diiodo-binaphthalene (506 mg, 1 mmol), Pd catalyst (35 mg), and CuI (6 mg) in a Schlenk flask.

-

Solvent Addition: Add degassed THF (5 mL) and TEA (5 mL).

-

Reagent Addition: Add phenylacetylene (255 mg, 2.5 mmol) dropwise via syringe.

-

Reaction: Stir at 60°C for 12 hours. The mixture will darken as the reaction proceeds (formation of ammonium salts).

-

Workup: Filter through a celite pad to remove metal salts. Wash the pad with CH

Cl -

Extraction: Wash the filtrate with NH

Cl (sat. aq) and brine. Dry over MgSO -

Purification: Flash column chromatography (Silica gel, Hexane/DCM gradient).

Characterization & Validation

To validate the electronic and chiral utility of the synthesized materials, the following data hierarchy is required:

| Technique | Parameter | Acceptance Criteria (Typical) |

| 1H NMR | Purity | Absence of characteristic I-C-H peaks; appearance of coupling partner signals. |

| GPC (Polymers) | Molecular Weight | |

| UV-Vis | Bandgap | |

| Circular Dichroism (CD) | Chirality | Distinct Cotton effects at absorption bands (mirror image for enantiomers). |

| CPL Spectroscopy | g-factor | $ |

Self-Validating Logic:

-

If CD signal is weak: Check starting material optical purity (ee%). Racemization can occur at very high temperatures (>200°C), though unlikely at Suzuki/Sonogashira conditions (60-90°C).

-

If Polymer precipitates early: The molecular weight is likely low. Increase solvent volume or switch to high-boiling solvents (Chlorobenzene) to keep the growing chain in solution.

Troubleshooting Guide

-

Problem: Low yield in Sonogashira coupling.

-

Root Cause: Homocoupling of the alkyne (Glaser coupling) due to oxygen presence.

-

Solution: Rigorous degassing is non-negotiable. Use freeze-pump-thaw cycles for the solvent.

-

-

Problem: Catalyst turns black immediately (Pd black precipitation).

-

Root Cause: Ligand dissociation or instability.

-

Solution: Add excess free ligand (e.g., PPh